molecular formula C12H19N3O2 B14777277 2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylpropanamide

2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylpropanamide

Katalognummer: B14777277
Molekulargewicht: 237.30 g/mol
InChI-Schlüssel: QONJKXUZKGEZHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)propanamide is a chiral compound that features a pyrrole ring, an isopropyl group, and an amide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques like crystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds depending on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)propanamide is unique due to its specific structural features, including the chiral center and the combination of the pyrrole ring with the isopropyl and amide groups. These characteristics contribute to its distinct chemical reactivity and potential biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C12H19N3O2

Molekulargewicht

237.30 g/mol

IUPAC-Name

2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C12H19N3O2/c1-8(2)15(12(17)9(3)13)7-11(16)10-5-4-6-14-10/h4-6,8-9,14H,7,13H2,1-3H3

InChI-Schlüssel

QONJKXUZKGEZHQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(CC(=O)C1=CC=CN1)C(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.